molecular formula C9H7NO4 B3379705 2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-5-yl)acetic acid CAS No. 171056-70-5

2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-5-yl)acetic acid

Cat. No.: B3379705
CAS No.: 171056-70-5
M. Wt: 193.16 g/mol
InChI Key: RGILNTVPXDNGOE-UHFFFAOYSA-N
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Description

2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-5-yl)acetic acid is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-5-yl)acetic acid typically involves the cyclization of 2-aminophenol with glyoxylic acid. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The reaction mixture is heated to reflux, and the product is isolated by crystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-5-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-5-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-5-yl)acetic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetic acid
  • 2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-4-yl)acetic acid
  • 2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-6-yl)acetic acid

Uniqueness

2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-5-yl)acetic acid is unique due to its specific substitution pattern on the benzoxazole ring. This substitution influences its chemical reactivity and biological activity, making it distinct from other benzoxazole derivatives .

Properties

IUPAC Name

2-(2-oxo-3H-1,3-benzoxazol-5-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c11-8(12)4-5-1-2-7-6(3-5)10-9(13)14-7/h1-3H,4H2,(H,10,13)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGILNTVPXDNGOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CC(=O)O)NC(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171056-70-5
Record name 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-5-yl)acetic acid
Reactant of Route 2
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2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-5-yl)acetic acid
Reactant of Route 3
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2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-5-yl)acetic acid
Reactant of Route 4
2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-5-yl)acetic acid
Reactant of Route 5
Reactant of Route 5
2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-5-yl)acetic acid
Reactant of Route 6
2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-5-yl)acetic acid

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